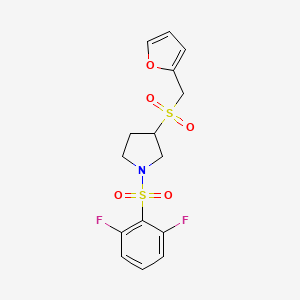

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

説明

特性

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO5S2/c16-13-4-1-5-14(17)15(13)25(21,22)18-7-6-12(9-18)24(19,20)10-11-3-2-8-23-11/h1-5,8,12H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLLTMUEZLXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2,6-difluorobenzenesulfonyl chloride and furan-2-ylmethanesulfonyl chloride. These intermediates are then reacted with pyrrolidine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

科学的研究の応用

Anticancer Activity

1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has shown promising anticancer properties through various mechanisms:

- Inhibition of cancer cell proliferation : Studies indicate significant antiproliferative effects on several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HCT116 | 12.5 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in MCF-7 and HCT116 cell lines. The mechanism was primarily through the induction of apoptosis, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Evaluation

In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

作用機序

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

PHA-665752 (c-Met Inhibitor)

- Structure : [(2R)-1-[[5-[(Z)-[5-[[(2,6-Dichlorophenyl)methyl]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl]-2-(1-pyrrolidinylmethyl)pyrrolidine] .

- Key Differences :

- Core Heterocycle : PHA-665752 uses an indole-pyrrole-pyrrolidine system, whereas the target compound employs a simpler pyrrolidine core.

- Substituents : PHA-665752 includes a dichlorophenylmethylsulfonyl group, which is bulkier and more lipophilic than the 2,6-difluorophenylsulfonyl group in the target compound.

- Pharmacology : PHA-665752 is a potent c-Met kinase inhibitor, suggesting that the target compound’s furan-linked sulfonyl group may offer improved solubility or metabolic stability compared to chlorinated analogs .

1-(5-(2,4-Difluorophenyl)-1-((3-Fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine

- Structure : A patented compound with a pyrrole core substituted with difluorophenyl and fluorophenylsulfonyl groups .

- Key Differences: Core Heterocycle: The patented compound uses a pyrrole ring, which is aromatic and planar, unlike the non-aromatic pyrrolidine in the target compound. Substituents: The methoxy and N-methyl groups in the patented compound alter electronic properties compared to the furan-2-ylmethyl group in the target compound.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The target compound’s dual sulfonyl groups may complicate synthesis due to steric hindrance, necessitating optimized conditions (e.g., polar solvents like DMSO, as in ) .

- Structure-Activity Relationships (SAR) :

- Unanswered Questions : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the evidence, highlighting a need for future enzymatic assays.

生物活性

The compound 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a sulfonamide derivative that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is . Its structure features a pyrrolidine ring substituted with sulfonyl groups derived from both 2,6-difluorophenyl and furan-2-ylmethyl moieties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 346.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1428363-92-1 |

The compound functions primarily as a covalent inhibitor of serine proteases through its sulfonyl fluoride groups, which react with nucleophilic residues in the active sites of enzymes. This reactivity allows for selective targeting of specific enzymes involved in various biological processes, making it a valuable tool in chemical biology and drug discovery .

Enzyme Inhibition Studies

Research indicates that derivatives of sulfonyl fluorides, including this compound, exhibit potent inhibitory effects against a range of enzymes:

- Proteases : It has shown effective inhibition against serine proteases, which are crucial in many physiological processes including digestion and immune response.

- Kinases : The compound has potential applications as an inhibitor of certain kinases involved in cancer signaling pathways.

Table 1: Enzyme Inhibition Data

Case Studies

- Inhibition of Diabetic Complications : A study demonstrated that related compounds can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. The tested sulfonamide derivatives exhibited significant activity in reducing AGE formation in vitro .

- Anticancer Activity : Another investigation highlighted the potential of similar sulfonamide derivatives to inhibit cancer cell proliferation by targeting specific kinase pathways. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。